Molecular Weight Reduction vs. Quinoline Carboxamide Analog: Implications for Ligand Efficiency and Permeability
Relative to 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide (CAS 2034325-10-3; C₁₆H₁₂N₆O₃; MW 336.31 g/mol), the target compound (CAS 2034414-25-8; C₁₁H₉N₇O₂; MW 271.24 g/mol) exhibits a 65.07 g/mol (19.3%) reduction in molecular weight and a lower heavy-atom count [1]. This translates to a higher ligand efficiency index (LE ≈ 0.34 vs. ≈0.28 for the quinoline analog, assuming comparable P2X7 IC₅₀) and a reduced calculated lipophilicity (XLogP3 = -2.1 vs. an estimated ~1.2 for the quinoline analog) [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (ligand efficiency determinants) |
|---|---|
| Target Compound Data | MW = 271.24 g/mol; XLogP3 = -2.1; Heavy atom count = 20 |
| Comparator Or Baseline | 2-Hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide (CAS 2034325-10-3): MW = 336.31 g/mol; est. XLogP3 ≈ +1.2; Heavy atom count = 25 |
| Quantified Difference | ΔMW = -65.07 g/mol (-19.3%); ΔXLogP3 ≈ -3.3 log units; 5 fewer heavy atoms |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) [1] |
Why This Matters
Lower molecular weight and reduced lipophilicity favor CNS penetration and aqueous solubility, critical factors for neuroinflammation target engagement and in vivo formulation development.
- [1] PubChem. Compound Summary for CID 92129353: N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrazine-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034414-25-8 View Source
